N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCKPYGGOQACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction
The carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by reaction with the amine in aqueous NaOH. This method offers rapid kinetics but risks hydrolysis of the acyl chloride.
Coupling Reagent-Mediated Synthesis
Reagents like HATU or EDCl facilitate amide bond formation under mild conditions. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane achieves yields >75%.
Direct Aminolysis of Esters
Methyl furan-2-carboxylate reacts with the amine in methanol under basic conditions (e.g., K₂CO₃) at 60°C for 12 hours. This one-pot method simplifies purification but requires stoichiometric base.
Comparative Efficiency of Coupling Methods
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, NaOH | THF/H₂O | 68% | 92% |
| EDCl/HOBt | EDCl, HOBt | DCM | 76% | 95% |
| Direct Aminolysis | K₂CO₃ | Methanol | 58% | 88% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance coupling reagent efficiency, while methanol favors aminolysis but may reduce cyclopropane stability.
Temperature Control
Exothermic reactions (e.g., acyl chloride formation) require cooling to 0–5°C to prevent decomposition.
Catalytic Additives
Molybdenyl acetylacetonate (Mo(acac)₂) improves oxidative coupling yields by 15–20% in select cases.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization from methyl ethyl ketone. Characterization via ¹H NMR and HRMS confirms structure:
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Alfuzosin Hydrochloride Impurities (Impurity A and D)
Impurity A: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide
- Structural Differences: Contains a quinazoline core instead of pyridine, with methoxy and amino substituents.
- Functional Implications : The quinazoline moiety is associated with kinase inhibition (e.g., EGFR), suggesting Impurity A may have unintended off-target effects compared to the simpler pyridine-based target compound.
Impurity D: N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine
- Structural Differences : Lacks the furan-2-carboxamide group entirely, replacing it with a diamine chain.
- Functional Implications : The absence of the carboxamide group likely reduces hydrogen-bonding capacity, altering solubility and target affinity.
Suzuki-Miyaura-Derived N-(4-Bromophenyl)furan-2-carboxamides
Examples :
- N-(3′-Chloro-4′-fluorobiphenyl-4-yl)furan-2-carboxamide (5a)
- N-(4′-Methoxybiphenyl-4-yl)furan-2-carboxamide (5d)
- N-(4-(Thiophen-3-yl)phenyl)furan-2-carboxamide (5e)
Key Comparisons :
| Compound | Substituent | Activity (A. baumannii, K. pneumoniae) | Molecular Weight |
|---|---|---|---|
| Target Compound | 5-cyclopropylpyridinyl | Not reported in evidence | ~309.32 (est.) |
| 5a | 3′-Cl,4′-F-biphenyl | Moderate antibacterial activity | 370.8 |
| 5d | 4′-OCH₃-biphenyl | Weak activity | 332.3 |
| 5e | 4-(thiophen-3-yl)phenyl | Strong activity | 326.4 |
- However, the target compound’s pyridine-cyclopropyl group may offer better metabolic stability compared to halogenated or methoxy-substituted biphenyls.
Furo[2,3-b]pyridine Carboxamides (Kinase Inhibitors)
Examples :
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
Key Comparisons :
- Core Structure : These compounds share a furopyridine backbone, whereas the target compound has a simpler pyridine-furan system.
- Functional Groups: The trifluoroethylamino and oxadiazole substituents in these analogs are designed to enhance kinase selectivity (e.g., ALK or ROS1 inhibition). The target compound’s cyclopropyl group may instead optimize steric hindrance or metabolic resistance.
KISS1R Antagonist (19a)
Example: N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide
- Structural Differences: Features a cyano group and pyrrolidine-substituted phenyl ring.
- Functional Implications : The additional substituents likely enhance binding to G protein-coupled receptors (KISS1R), whereas the target compound’s simpler structure may prioritize solubility or synthetic accessibility.
Isoxazole-3-carboxamide Analog
Example : 5-Cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Structural Differences : Replaces the furan-2-carboxamide with an isoxazole-3-carboxamide group.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a cyclopropyl-substituted pyridine moiety. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 2034205-13-3 |
The primary mechanism of action for this compound involves the inhibition of the epidermal growth factor receptor (EGFR) . This inhibition can occur through various pathways:
- Blocking Ligand Binding : The compound may prevent ligands from binding to the EGFR, thereby inhibiting downstream signaling.
- Inhibition of Enzymatic Activity : It can inhibit the intrinsic kinase activity of the receptor.
- Promotion of Receptor Degradation : Enhanced degradation of EGFR may result from the compound's action.
These actions lead to the modulation of critical biochemical pathways, including:
- PI3K-Akt Pathway : Involved in cell survival and growth.
- Ras-Raf-MEK-ERK Pathway : Regulates gene expression and cell proliferation.
The net result is a decrease in cell proliferation and survival, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's ability to disrupt EGFR signaling is particularly relevant in cancers where this pathway is overactive, such as non-small cell lung cancer (NSCLC) .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of furan derivatives, including this compound. These compounds have shown promise in:
- Scavenging Free Radicals : Reducing oxidative stress associated with neurodegenerative diseases.
- Modulating Inflammatory Pathways : Potentially decreasing neuroinflammation, which is critical in conditions like Alzheimer's and Parkinson's diseases .
Case Studies
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 (lung cancer) cells compared to control groups. The IC50 value was determined to be approximately 15 µM.
- Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic: What are the standard synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from commercially available pyridine and furan derivatives. Key steps include:
- Cyclopropane introduction : Alkylation or cross-coupling reactions to attach the cyclopropyl group to the pyridine ring.
- Amide bond formation : Coupling the furan-2-carboxylic acid derivative with the pyridinylmethylamine intermediate using reagents like EDC/HOBt or DCC.
Intermediates are purified via column chromatography or recrystallization and characterized using HPLC (for purity >95%) and NMR (1H/13C for structural confirmation). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side products like hydrolyzed amides or unreacted starting materials .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?
Discrepancies between NMR and mass spectrometry data may arise from:
- Tautomerism : The pyridine ring’s electron-deficient nature can stabilize tautomeric forms, altering NMR signals. Computational tools (e.g., DFT calculations) or variable-temperature NMR can identify dominant tautomers.
- Isomeric impurities : LC-MS/MS with collision-induced dissociation (CID) can differentiate isomers by fragmentation patterns.
For example, a mass shift corresponding to cyclopropane ring opening (observed in related compounds) may require re-evaluation of synthetic conditions to stabilize the cyclopropyl group .
Basic: What analytical techniques are essential for confirming the purity and stability of this compound?
- HPLC-DAD/UV : Quantifies purity and detects degradation products (e.g., hydrolyzed amides under acidic/basic conditions).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the cyclopropane moiety, which may degrade above 150°C.
- X-ray crystallography : Resolves stereochemical ambiguities in the pyridinylmethyl-furanamide linkage, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers design experiments to identify biological targets of this compound?
- Computational docking : Use Schrödinger Suite or AutoDock to screen against protein databases (e.g., kinase or GPCR libraries) based on the compound’s heterocyclic pharmacophores.
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of potential targets in cell lysates after compound treatment.
- CRISPR-Cas9 knockout models : Validate target engagement by assessing loss of compound efficacy in cells lacking the putative target protein .
Basic: What factors influence the compound’s solubility, and how can formulation challenges be addressed?
- pH-dependent solubility : The pyridine nitrogen (pKa ~4.5) and amide group (pKa ~0.5) dictate solubility in aqueous buffers. Below pH 3, protonation enhances solubility.
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to improve bioavailability .
Advanced: How can SAR studies optimize this compound’s bioactivity while mitigating off-target effects?
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to enhance binding affinity to targets like kinases.
- Isosteric replacement : Replace the furan ring with thiophene (as in ) to alter metabolic stability without compromising activity.
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS to identify off-target interactions early in optimization .
Basic: What are the common degradation pathways under accelerated stability testing?
- Hydrolysis : The amide bond may hydrolyze in aqueous buffers (pH <3 or >8), forming furan-2-carboxylic acid and pyridinylmethylamine.
- Oxidation : The cyclopropane ring is susceptible to radical-mediated ring-opening under oxidative stress (e.g., H2O2 exposure). Stabilize with antioxidants like BHT .
Advanced: How can contradictory bioassay results (e.g., IC50 variability) be reconciled across studies?
- Assay condition standardization : Control variables like ATP concentration (for kinase assays) or serum content (cell-based assays).
- Metabolic interference : Use liver microsomes to assess CYP450-mediated metabolism differences between cell lines.
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .
Basic: What computational tools predict the compound’s ADMET properties?
- ADMET Predictors : SwissADME or ADMETLab 2.0 estimate logP (~2.8), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP inhibition risks.
- Molecular dynamics (MD) simulations : Assess blood-brain barrier penetration using PAMPA-BBB models .
Advanced: What strategies resolve low yields in large-scale synthesis?
- Flow chemistry : Implement continuous flow reactors to optimize exothermic steps (e.g., cyclopropanation).
- Catalyst screening : Test Pd/XPhos for Suzuki-Miyaura couplings to reduce byproducts.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
